Polar Surface Area (PSA) Differentiation: Target Compound vs. Des-formyl Analog (CAS 76146-24-2)
The target compound (89179-94-2) possesses a calculated Polar Surface Area (PSA) of 102.28 Ų, which is 17.07 Ų (20.0%) higher than the 85.21 Ų recorded for the des-formyl analog 2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid (CAS 76146-24-2) that lacks the aldehyde substituent . PSA is a critical determinant of passive membrane permeability and oral bioavailability in drug discovery; compounds with PSA < 60 Ų are generally considered highly permeable, 60–140 Ų moderately permeable, and >140 Ų poorly permeable [1]. The formyl group shifts the target compound into a distinct permeability prediction category compared to the des-formyl analog, while the hydroxymethyl analog (89417-96-9, PSA = 105.44 Ų) occupies an intermediate position .
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 102.28 Ų (CAS 89179-94-2) |
| Comparator Or Baseline | 85.21 Ų (CAS 76146-24-2, des-formyl analog); 105.44 Ų (CAS 89417-96-9, hydroxymethyl analog); 54.70 Ų (CAS 7720-39-0, 2-aminoimidazole parent) |
| Quantified Difference | +17.07 Ų (+20.0%) vs. des-formyl analog; −3.16 Ų (−3.0%) vs. hydroxymethyl analog; +47.58 Ų (+87.0%) vs. 2-aminoimidazole |
| Conditions | Calculated topological PSA values from Chemsrc database entries; consistent methodology across all compounds |
Why This Matters
The 20% higher PSA versus the des-formyl analog directly impacts predictions of membrane permeability, solubility, and CNS penetration, making the target compound a distinctly different entity for property-based compound selection in library design.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Establishes PSA permeability thresholds.) View Source
